molecular formula C14H17ClF2N4O B13151285 (7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one

(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one

Cat. No.: B13151285
M. Wt: 330.76 g/mol
InChI Key: JAVXOHKAALBEQH-DTWKUNHWSA-N
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Description

(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one is a complex organic compound with a unique structure that includes a pteridinone core, a difluorocyclopentyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pteridinone core: This can be achieved through a series of condensation reactions involving appropriate precursors.

    Introduction of the difluorocyclopentyl group: This step often involves the use of difluorocyclopentyl bromide or a similar reagent under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of (7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S,6S,7R)-sesquipiperitol: A sesquiterpenoid with a different core structure but similar stereochemistry.

    (1S,2R,4R,7R)-4-Isopropyl-7-methyl-3,8-dioxatricyclo[5.1.0.02,4]octane: Another compound with a complex ring system and multiple stereocenters.

Uniqueness

What sets (7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one apart is its combination of a pteridinone core with a difluorocyclopentyl group and a chloro substituent. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C14H17ClF2N4O

Molecular Weight

330.76 g/mol

IUPAC Name

(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one

InChI

InChI=1S/C14H17ClF2N4O/c1-3-9-12(22)20(2)10-7-18-13(15)19-11(10)21(9)8-4-5-14(16,17)6-8/h7-9H,3-6H2,1-2H3/t8-,9+/m0/s1

InChI Key

JAVXOHKAALBEQH-DTWKUNHWSA-N

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1[C@H]3CCC(C3)(F)F)Cl)C

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCC(C3)(F)F)Cl)C

Origin of Product

United States

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